2-[(Cyanomethyl)sulfinyl]acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyanomethylsulfinyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-1-3-8(7)4-2-6/h3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJINIOPTBCURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371952 | |
| Record name | 2,2'-Sulfinyldiacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-86-4 | |
| Record name | Acetonitrile, 2,2′-sulfinylbis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Sulfinyldiacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 2 Cyanomethyl Sulfinyl Acetonitrile
Reactivity of the Sulfinyl Moiety
The sulfinyl group, a chiral sulfur center with a lone pair of electrons, is a versatile functional group that can react with both electrophiles and nucleophiles. Its reactivity is significantly influenced by the nature of the substituents attached to the sulfur atom.
Electrophilic Activation of Sulfinyl Groups
The sulfur atom in a sulfoxide (B87167) is nucleophilic and can react with a variety of electrophiles. This activation is a key step in several important transformations of sulfoxides.
One of the most well-known reactions involving the electrophilic activation of a sulfoxide is the Pummerer rearrangement . This reaction typically occurs when a sulfoxide with an α-hydrogen is treated with an acid anhydride (B1165640), such as acetic anhydride. researchgate.netorganicreactions.orgwikipedia.org The initial step is the acylation of the sulfoxide oxygen, forming a sulfonium (B1226848) ion intermediate. Subsequent deprotonation of the α-carbon and rearrangement leads to the formation of an α-acyloxy thioether. wikipedia.org For 2-[(cyanomethyl)sulfinyl]acetonitrile, the presence of the electron-withdrawing cyanomethyl groups would make the α-protons more acidic, potentially facilitating the initial deprotonation step of the Pummerer rearrangement. The reaction would be initiated by an activator, typically an acid anhydride like trifluoroacetic anhydride (TFAA). acs.org
Table 1: Proposed Pummerer-type Reaction of this compound
| Reactant | Activator | Proposed Intermediate | Proposed Product |
|---|---|---|---|
| This compound | Acetic Anhydride | Acylated sulfonium ion | α-Acetoxy sulfide (B99878) |
Furthermore, sulfoxides can act as electrophilic partners in transition metal-catalyzed cross-coupling reactions. tandfonline.comtandfonline.com For instance, aryl sulfoxides can undergo C-S bond cleavage and couple with various nucleophiles. tandfonline.com While these reactions have been primarily explored with aryl sulfoxides, the principles could potentially be extended to alkyl sulfoxides like this compound, although the reaction conditions would need to be adapted. The electrophilicity of the sulfur atom can be enhanced by coordination to a Lewis acid, facilitating nucleophilic attack. acs.org
Nucleophilic Additions to Sulfinyl Centers
The sulfur atom of a sulfinyl group is an electrophilic center that can be attacked by nucleophiles. Nucleophilic substitution at a sulfinyl sulfur is a fundamental reaction in organosulfur chemistry. scilit.comacs.org Theoretical studies on gas-phase nucleophilic substitution reactions of methanesulfinyl derivatives suggest that these reactions generally proceed through an addition-elimination mechanism, involving a trigonal bipyramidal intermediate. acs.orgnih.gov
The stereochemistry of nucleophilic substitution at a chiral sulfinyl center is a key aspect of its reactivity. The reaction can proceed with either inversion or retention of configuration, depending on the nature of the nucleophile, the leaving group, and the reaction conditions. mdpi.comnih.govresearchgate.netnih.gov For example, the acid-catalyzed alcoholysis of chiral sulfinates and sulfinamides has been shown to proceed with inversion of configuration at the sulfur atom. mdpi.com
In the context of this compound, the two cyanomethyl groups are expected to be good leaving groups due to the stabilizing effect of the nitrile on the resulting carbanion. The rate and stereochemical outcome of nucleophilic substitution would be influenced by the steric and electronic properties of the incoming nucleophile.
Table 2: Factors Influencing Nucleophilic Substitution at Sulfinyl Sulfur
| Factor | Influence on Reactivity |
|---|---|
| Nucleophile | Stronger, softer nucleophiles generally react faster. acs.org |
| Leaving Group | Groups that form stable anions are better leaving groups. |
| Solvent | Polar aprotic solvents can stabilize charged intermediates. |
| Stereochemistry | Can proceed with inversion or retention of configuration. nih.govresearchgate.net |
Sulfinyl Radical Generation and Subsequent Reactions
Sulfinyl radicals (R-S•=O) are transient, reactive species that can be generated from sulfoxides through various methods, including photolysis and thermolysis. nih.gov The homolytic cleavage of the C-S bond in a sulfoxide can lead to the formation of a sulfinyl radical and a carbon-centered radical. Once generated, sulfinyl radicals can participate in a variety of reactions, most notably addition to unsaturated systems like alkenes and alkynes. nih.govresearchgate.net
Recent studies have shown that sulfinyl radicals can be generated from sulfinyl sulfones and used in dual radical addition/radical coupling reactions with unsaturated hydrocarbons. nih.govresearchgate.net This strategy provides a route to various disulfurized adducts. nih.gov In a proposed mechanism, the homolytic fission of the S-S bond in a sulfinyl sulfone generates a sulfonyl radical and a sulfinyl radical. nih.gov The more electrophilic sulfonyl radical adds to the unsaturated hydrocarbon first, creating a carbon-centered radical which is then trapped by the sulfinyl radical. nih.gov
For this compound, it is conceivable that under appropriate conditions (e.g., photolysis or reaction with a radical initiator), it could fragment to generate a cyanomethyl radical and a (cyanomethyl)sulfinyl radical. These radicals could then engage in subsequent addition or coupling reactions. The addition of sulfonyl radicals to alkenes and alkynes is a well-established method for the synthesis of sulfonyl-containing compounds. researchgate.netnih.govmdpi.comresearchgate.net
Table 3: Potential Radical Reactions Involving this compound
| Initiation Method | Generated Radicals | Potential Subsequent Reactions |
|---|---|---|
| Photolysis/Thermolysis | Cyanomethyl radical, (Cyanomethyl)sulfinyl radical | Addition to alkenes/alkynes, Radical coupling |
| Reaction with Radical Initiator | Cyanomethyl radical, (Cyanomethyl)sulfinyl radical | Polymerization, Intramolecular cyclization |
Reactivity of the Nitrile Moiety
The nitrile group is a versatile functional group that can undergo a range of transformations. In this compound, the two nitrile groups are key to its reactivity profile.
Nucleophilic Reactivity of the α-Carbon in Cyanomethyl Structures
The hydrogen atoms on the carbon adjacent (α-position) to a nitrile group are acidic due to the electron-withdrawing nature of the cyano group. Deprotonation of the α-carbon generates a carbanion that is a potent nucleophile. This nucleophilicity is the basis for many important C-C bond-forming reactions. orgsyn.org
The cyanomethyl anion can participate in various reactions, including alkylation, acylation, and condensation reactions. In the case of this compound, the presence of the sulfinyl group would further enhance the acidity of the α-protons, making deprotonation even more facile. The resulting carbanion could then react with a variety of electrophiles.
Furthermore, the cyanomethyl radical, which can be generated from acetonitrile (B52724) or its derivatives, is an important intermediate in organic synthesis. encyclopedia.puborganic-chemistry.orgnih.govrsc.org It can add to alkenes and alkynes, leading to the formation of more complex nitrile-containing molecules. rsc.orgnih.gov Computational studies have investigated the mechanism of the metal-free cyanomethylation of aryl alkynoates with acetonitrile, suggesting a radical-mediated process. rsc.orgnih.gov
Cycloaddition Reactions Involving the Nitrile Group
Nitriles can participate in cycloaddition reactions, although they are generally less reactive than alkenes or alkynes. An important intramolecular reaction of dinitriles is the Thorpe-Ziegler reaction , which is a base-catalyzed intramolecular condensation to form a cyclic α-cyanoenamine. wikipedia.orgbuchler-gmbh.comsynarchive.comlscollege.ac.innumberanalytics.com Subsequent hydrolysis of the enamine yields a cyclic ketone. For this compound, if it were part of a larger molecule containing another nitrile group appropriately positioned, it could potentially undergo an intramolecular cyclization.
Nitriles can also act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides. clockss.orgmdpi.comyoutube.com Nitrile oxides, often generated in situ from aldoximes, react with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. mdpi.comtandfonline.com While less common, the cycloaddition of nitrile oxides to nitriles can also occur, leading to the formation of oxadiazoles. The reactivity of the nitrile groups in this compound in such cycloadditions would depend on the electronic and steric environment created by the sulfinyl group.
Table 4: Potential Cycloaddition Reactions of the Nitrile Moiety
| Reaction Type | Reactant(s) | Product Type |
|---|---|---|
| Thorpe-Ziegler Reaction | Dinitrile (intramolecular) | Cyclic α-cyanoenamine |
| [3+2] Cycloaddition | Nitrile + Nitrile Oxide | Oxadiazole |
Transformations of the Nitrile Functionality
The two nitrile groups are central to the reactivity of this compound, serving as versatile handles for functional group interconversion. researchgate.net These groups can be readily transformed into other valuable functionalities, significantly broadening the synthetic utility of the parent molecule. Common transformations include hydrolysis, reduction, and participation in cycloaddition reactions.
Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. This reaction typically proceeds through an initial hydration to form an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid. Enzymatic transformations using nitrilases or nitrile hydratases also offer a mild and selective alternative for converting nitriles to amides or carboxylic acids. nih.gov
Reduction: The nitrile functionalities can be reduced to primary amines using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This conversion is fundamental as it introduces basic nitrogen centers into the molecule, opening pathways for further derivatization. researchgate.net
Cycloadditions: The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or dienophile in cycloaddition reactions, leading to the formation of nitrogen-containing heterocycles. researchgate.net This reactivity is crucial for building complex molecular architectures from a relatively simple starting material.
The table below summarizes the primary transformations that the nitrile functionalities of this compound are expected to undergo.
| Reaction Type | Reagents/Conditions | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Amide, Carboxylic Acid |
| Reduction | LiAlH₄, H₂/Catalyst | Primary Amine |
| Cycloaddition | Dienes, Dipoles | Heterocycles (e.g., Tetrazoles) |
Intermolecular and Intramolecular Reactions of this compound
The molecule's structure, featuring two nitrile groups and an electron-withdrawing sulfinyl group, creates reactive sites for both intermolecular and intramolecular processes. The methylene (B1212753) group positioned between the sulfinyl and a nitrile group is particularly acidic, facilitating a range of reactions.
Reactions with Amines and Other Nucleophiles
Amines, possessing a lone pair of electrons on the nitrogen atom, can function as both bases and nucleophiles in reactions with this compound. youtube.commasterorganicchemistry.com The specific role of the amine depends on the reaction conditions and the steric and electronic properties of the amine itself.
As a Base: An amine can abstract a proton from the active methylene group, generating a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can subsequently react with various electrophiles.
As a Nucleophile: Amines can directly attack the electrophilic carbon atom of the nitrile groups. libretexts.orgyoutube.com This nucleophilic addition can lead to the formation of amidines or, upon subsequent cyclization, various heterocyclic systems. Primary and secondary amines can also react with carbonyl compounds to form imines and enamines, respectively, highlighting their nucleophilic character. youtube.comlibretexts.org Other nucleophiles, such as thiols and alkoxides, are also expected to react at the electrophilic nitrile carbons or displace activated groups.
Formation of Cyclic Structures and Heterocycles
The multifunctional nature of this compound makes it an excellent precursor for synthesizing a variety of cyclic and heterocyclic compounds. nih.govnih.gov The presence of two nitrile groups and an active methylene center allows for the construction of rings through reactions with polyfunctional reagents.
For example, reacting this compound with bifunctional reagents like hydrazine (B178648) or its derivatives can lead to the formation of five- or six-membered heterocycles such as pyrazoles or pyridazines. researchgate.netchemrxiv.org The reaction likely proceeds via an initial nucleophilic attack followed by an intramolecular cyclization and dehydration. The versatility of cyano-activated methylene compounds in heterocyclic synthesis is well-documented, enabling access to a wide array of ring systems. researchgate.netchemrxiv.org
The table below illustrates potential heterocyclic products formed from reactions of this compound with selected dinucleophiles.
| Dinucleophile | Potential Heterocyclic Product |
| Hydrazine (H₂N-NH₂) | Pyrazole derivatives |
| Hydroxylamine (B1172632) (H₂N-OH) | Isoxazole derivatives |
| Guanidine | Pyrimidine derivatives |
| Amidines | Pyrimidine derivatives |
Elucidation of Reaction Mechanisms
Understanding the detailed reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. Studies on analogous systems typically involve a combination of experimental and computational methods.
Detailed Mechanistic Pathways through Experimental Studies
Experimental investigations into the reactions of similar nitrile-containing compounds often reveal complex mechanistic pathways. For cyanomethylation reactions, radical pathways are frequently proposed. mdpi.comresearchgate.netencyclopedia.pub These mechanisms are often initiated by the thermal or photochemical decomposition of an initiator (e.g., a peroxide) to form a radical, which then abstracts a hydrogen atom from the α-carbon of the nitrile to generate a cyanomethyl radical. encyclopedia.pubacs.orgnih.gov This radical can then engage in addition or cyclization reactions. acs.orgresearchgate.net
In the context of this compound, two primary non-radical mechanistic pathways are plausible for its reactions with nucleophiles:
Carbanion-Mediated Pathway: A base abstracts an acidic proton from the methylene group between the sulfinyl and nitrile moieties. The resulting stabilized carbanion acts as the key nucleophilic species, attacking an external electrophile or an internal electrophilic center.
Nucleophilic Addition to Nitrile: A nucleophile directly attacks the electrophilic carbon of one of the nitrile groups. This addition can be followed by protonation or intramolecular cyclization, depending on the substrate and reaction conditions. nih.gov
Identification and Characterization of Key Intermediates and Transition States
The identification of transient species like intermediates and transition states is fundamental to confirming a proposed reaction mechanism. For this compound, the resonance-stabilized carbanion formed upon deprotonation of the active methylene group is a key, characterizable intermediate.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. nih.govresearchgate.net DFT calculations can model the entire reaction coordinate, providing the relative energies of reactants, intermediates, transition states, and products. rsc.org Such studies can differentiate between competing pathways, for example, by comparing the activation barriers for radical versus ionic mechanisms or for different modes of cyclization. nih.govresearchgate.netrsc.org For instance, computational studies on the cyanomethylation of alkynoates have successfully mapped out the reaction pathway, identifying the rate-determining step and clarifying the role of radical intermediates and spirocyclic transition states. nih.govrsc.org Similar integrated experimental and computational studies would be invaluable for fully understanding the rich reactivity of this compound.
Lack of Specific Research Data on the Kinetic and Thermodynamic Aspects of this compound Transformations
A thorough review of available scientific literature reveals a significant gap in the documented research concerning the kinetic and thermodynamic properties of this compound. While studies on related compounds, particularly acetonitrile and its derivatives, provide a general context for cyanomethylation reactions, specific experimental and computational data on the kinetics and thermodynamics of transformations involving this compound are not presently available in the public domain.
Research into the chemical reactivity of acetonitrile derivatives often focuses on their role in forming new carbon-carbon and carbon-heteroatom bonds. For instance, copper-catalyzed cyanomethylation reactions of imines and alkenes using acetonitrile and its halo-derivatives have been investigated. nih.govmdpi.comresearchgate.net These studies propose reaction mechanisms, often involving the generation of a cyanomethyl radical or a related nucleophile, and report on reaction conditions and product yields. nih.govmdpi.comencyclopedia.pub Mechanistic pathways suggested include the coordination of the cyano group with a copper catalyst, followed by deprotonation or radical formation. nih.govmdpi.com
Furthermore, metal-free approaches to cyanomethylation have also been explored, utilizing radical initiators to generate the cyanomethyl radical from acetonitrile. researchgate.net Computational studies have been employed to investigate the mechanisms of such reactions, determining the favorability of certain pathways. researchgate.net
Additionally, the thermodynamic properties of solutions involving acetonitrile, such as its use as a cosolvent, have been studied to understand solubility and dissolution processes of various solutes. nih.gov These studies provide insight into the intermolecular forces and entropic and enthalpic contributions in acetonitrile mixtures. nih.gov
However, none of the available research specifically addresses the kinetic parameters (e.g., rate constants, activation energies) or thermodynamic data (e.g., enthalpy, entropy, and Gibbs free energy changes) for reactions in which this compound is a reactant or product. The influence of the sulfinyl group attached to the cyanomethyl fragment on the kinetics and thermodynamics of its transformations remains an uninvestigated area.
Consequently, no data tables detailing kinetic or thermodynamic values for the transformations of this compound can be presented. Further experimental and theoretical studies are required to elucidate the chemical reactivity and mechanistic details of this specific compound.
Advanced Spectroscopic and Structural Elucidation of 2 Cyanomethyl Sulfinyl Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-[(Cyanomethyl)sulfinyl]acetonitrile, with the chemical structure NC-CH₂-S(O)-CH₂-CN, NMR provides critical data on the proton and carbon environments.
Advanced ¹H and ¹³C NMR Techniques
The molecular structure of this compound possesses a plane of symmetry, which simplifies its NMR spectra. The two methylene (B1212753) (CH₂) groups are chemically equivalent, as are the two nitrile (CN) groups.
¹H NMR: In a standard ¹H NMR spectrum, the two equivalent methylene groups would be expected to produce a single signal. ucla.edu Since there are no adjacent protons to cause splitting, this signal would appear as a singlet. The chemical shift of these protons is influenced by the adjacent electron-withdrawing sulfoxide (B87167) and nitrile groups, placing the signal in a downfield region, typically estimated to be between 3.5 and 4.5 ppm.
¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct signals corresponding to the two unique carbon environments:
The methylene carbons (-CH₂-).
The nitrile carbons (-C≡N).
The chemical shifts for these carbons can be predicted based on known values for similar functional groups. sigmaaldrich.comwashington.edu Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between carbon types (CH, CH₂, CH₃), which would confirm the signal for the methylene carbons.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | 3.5 - 4.5 | Singlet | S(O)-CH ₂-CN |
| ¹³C | 50 - 60 | N/A | S(O)-C H₂-CN |
| ¹³C | 115 - 120 | N/A | -C ≡N |
Multidimensional NMR for Complex Structure Determination
While the structure of this compound is relatively simple, multidimensional NMR techniques can be employed to confirm assignments unequivocally. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would show a correlation peak between the ¹H signal of the methylene groups and the ¹³C signal of the methylene carbons, directly linking the proton and carbon signals of the -CH₂- units.
Correlation Spectroscopy (COSY): In this specific molecule, a COSY experiment would not be particularly informative as there is only one proton environment, and therefore no proton-proton coupling to observe.
These multidimensional techniques are powerful tools that become increasingly critical for more complex molecules where spectral overlap and intricate coupling networks are common. researchgate.netnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. fiveable.me
The key functional groups in this compound are the nitrile (C≡N) and the sulfoxide (S=O).
Nitrile (C≡N) Stretch: This group exhibits a very characteristic, sharp absorption band in the IR spectrum. libretexts.org This band is typically found in the region of 2200-2260 cm⁻¹ and is of medium intensity. libretexts.org Its presence is a strong indicator of the nitrile functionality.
Sulfoxide (S=O) Stretch: The S=O double bond gives rise to a strong, intense absorption band in the IR spectrum, typically appearing in the range of 1030-1070 cm⁻¹. This strong absorption is a definitive marker for the sulfoxide group.
C-H Stretch: The stretching vibrations of the methylene C-H bonds are expected in the region of 2850-3000 cm⁻¹. openstax.org
C-H Bend: The bending (scissoring) vibrations of the methylene groups would appear around 1450-1470 cm⁻¹. libretexts.org
Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar C≡N bond, which often gives a strong Raman signal.
Interactive Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N | Stretch | 2200 - 2260 | Medium, Sharp |
| S=O | Stretch | 1030 - 1070 | Strong |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
| CH₂ | Bend (Scissoring) | 1450 - 1470 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The chromophores in this compound are the sulfoxide and nitrile groups.
The molecule lacks an extended system of conjugated π-bonds. The electronic transitions expected are primarily:
n → π* transitions: Associated with the nitrile and sulfoxide groups, involving the promotion of a non-bonding electron (from the lone pairs on nitrogen or oxygen) to an anti-bonding π* orbital. These are typically weak transitions. upenn.edu
n → σ* transitions: Involving the promotion of a non-bonding electron to an anti-bonding σ* orbital. These transitions usually occur at shorter wavelengths (higher energy), often in the vacuum UV region (<200 nm). shu.ac.ukyoutube.com
Due to the absence of significant conjugation, the absorption maxima (λ_max) for this compound are expected to be at low wavelengths, likely below 220 nm, making them difficult to observe with standard laboratory spectrophotometers. upenn.eduresearchgate.net The spectrum would likely be characterized by low-intensity absorptions in the near-UV range.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. libretexts.org
For this compound (C₄H₄N₂OS), the molecular weight can be calculated as follows:
C: 4 x 12.011 = 48.044
H: 4 x 1.008 = 4.032
N: 2 x 14.007 = 28.014
O: 1 x 15.999 = 15.999
S: 1 x 32.06 = 32.06
Total Molecular Weight: ~128.15 g/mol
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z ≈ 128. The molecule would then undergo fragmentation, breaking at its weakest bonds. Plausible fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-S bond, which is a common fragmentation pathway for sulfoxides. This could lead to the formation of a cyanomethyl radical (•CH₂CN) and an [M - CH₂CN]⁺ ion at m/z = 88.
Loss of the sulfinyl group: Fragmentation could involve the loss of the sulfinyl group (SO), leading to other characteristic fragments.
McLafferty Rearrangement: While not a classic case, rearrangements involving the sulfoxide oxygen could occur.
The resulting mass spectrum would be a unique fingerprint of the compound, with the fragmentation pattern helping to confirm the connectivity of the atoms. nih.gov
Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Ion | Fragment Lost |
| 128 | [C₄H₄N₂OS]⁺˙ | (Molecular Ion) |
| 88 | [C₂H₂NOS]⁺ | •CH₂CN |
| 64 | [SO]⁺˙ | C₄H₄N₂ |
| 40 | [CH₂CN]⁺ | C₂H₂NOS |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a detailed electron density map of the molecule. libretexts.org From this map, the following structural parameters could be determined with high precision:
Bond lengths: The exact distances between all bonded atoms (e.g., C-S, S=O, C-C, C≡N).
Bond angles: The angles between adjacent bonds (e.g., C-S-C, O=S-C).
Crystal packing: The arrangement of individual molecules within the crystal lattice, including any intermolecular interactions like hydrogen bonds or dipole-dipole interactions.
For example, analysis would confirm the geometry around the sulfur atom, which is expected to be trigonal pyramidal due to the presence of the oxygen atom and two carbon atoms, plus a lone pair of electrons on the sulfur. The data obtained would provide an unambiguous confirmation of the molecular structure inferred from other spectroscopic methods. researchgate.net
Single Crystal X-ray Diffraction Analysis
No published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. This technique is crucial for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on its molecular structure, conformation, and packing in the crystal lattice.
Quantitative Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Without single-crystal X-ray diffraction data or other detailed structural studies, a quantitative analysis of the bond lengths, bond angles, and dihedral angles for this compound cannot be provided. Such data is essential for a complete understanding of the molecule's geometry and electronic structure.
Characterization of Conformational Isomers and Asymmetric Unit Configurations
Information regarding the conformational isomers and asymmetric unit configurations of this compound is not available. Conformational analysis would typically involve techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy or computational modeling, which have not been reported for this specific compound.
Other Advanced Analytical Techniques for Comprehensive Characterization
While specific advanced analytical data for this compound is not published, a comprehensive characterization would typically employ a suite of spectroscopic and analytical methods. These could include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be fundamental for confirming the chemical structure by identifying the chemical environment of each proton and carbon atom.
Infrared (IR) Spectroscopy: This technique would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C≡N (nitrile) and S=O (sulfoxide) groups.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of the compound.
Computational Chemistry: In the absence of experimental data, quantum chemical calculations could provide theoretical insights into the molecule's geometry, electronic properties, and conformational landscape.
Computational and Theoretical Investigations of 2 Cyanomethyl Sulfinyl Acetonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods could provide significant insights into the properties of 2-[(cyanomethyl)sulfinyl]acetonitrile.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Despite the utility of this approach, no specific DFT studies on the electronic structure and stability of this compound have been found in the published scientific literature.
Ab Initio and Semi-Empirical Methods for Prediction of Molecular Properties
Ab initio and semi-empirical methods are other classes of quantum chemical calculations that can predict a range of molecular properties. Ab initio methods, while computationally intensive, offer high accuracy, whereas semi-empirical methods provide a faster, albeit more approximate, evaluation. These methods could be employed to calculate properties such as dipole moment, polarizability, and vibrational frequencies for this compound.
Currently, there are no available studies in the scientific literature that apply ab initio or semi-empirical methods to predict the molecular properties of this compound.
Molecular Dynamics Simulations and Conformational Searching
Molecular dynamics (MD) simulations could be utilized to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and intermolecular interactions in various solvents. Conformational searching algorithms, often used in conjunction with quantum chemical calculations, could identify the most stable three-dimensional arrangements of the molecule.
A review of the existing literature indicates that no molecular dynamics simulations or conformational searching studies have been published for this compound.
Theoretical Mechanistic Studies
Theoretical mechanistic studies are crucial for understanding how a molecule participates in chemical reactions. These computational investigations can map out reaction pathways, identify transition states, and calculate energy barriers, thereby providing a detailed picture of reaction kinetics and thermodynamics.
Computational Elucidation of Reaction Pathways and Energy Barriers
By applying computational methods, it would be possible to elucidate the potential reaction pathways involving this compound. For instance, its role in condensation reactions or its decomposition pathways could be explored. The energy barriers associated with these pathways would reveal the feasibility of different reactions.
However, no computational studies elucidating the reaction pathways and energy barriers specifically for this compound are currently available.
Advanced Applications of 2 Cyanomethyl Sulfinyl Acetonitrile in Organic Synthesis
Utility as a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of activating groups in 2-[(cyanomethyl)sulfinyl]acetonitrile makes it an attractive starting material for the synthesis of elaborate organic molecules. The acidic protons flanked by the nitrile and sulfinyl groups can be readily removed to generate a stabilized carbanion, which can then participate in a variety of bond-forming reactions.
Stereoselective Synthesis of Advanced Intermediates
The sulfinyl group is a well-established chiral auxiliary in asymmetric synthesis. nih.govnih.govacs.org Chiral sulfinyl compounds are instrumental as auxiliaries, ligands, and catalysts in stereoselective reactions. nih.govacs.org The sulfur atom in this compound is a stereogenic center, meaning the compound can exist in enantiomerically pure forms. This inherent chirality can be exploited to direct the stereochemical outcome of reactions, enabling the synthesis of advanced chiral intermediates. nih.gov
The general principle involves using an enantiomerically pure sulfinyl compound to induce diastereoselectivity in a subsequent reaction. nih.govbioorganica.com.ua For instance, the anion generated from deprotonation of enantiopure this compound can react with prochiral electrophiles, such as aldehydes or imines, to form new stereocenters. The stereochemistry of the resulting product is controlled by the chirality of the sulfoxide (B87167). This approach is valuable for producing enantiomerically enriched compounds. bioorganica.com.uaacs.org After the desired transformation, the sulfinyl auxiliary can often be removed, leaving behind the chiral product. nih.gov This strategy has been successfully applied in the synthesis of fluorinated amines and amino acids using other chiral sulfinyl auxiliaries. bioorganica.com.ua
Table 1: Applications of Chiral Sulfinyl Groups in Asymmetric Synthesis
| Application | Description | Key Feature |
|---|---|---|
| Chiral Auxiliaries | Temporarily incorporated to control stereochemical outcomes. nih.govnih.gov | Induces high asymmetric induction and is relatively easy to introduce and remove. nih.gov |
| Synthesis of Chiral Amines | Condensation with aldehydes/ketones, followed by stereoselective nucleophilic addition. acs.org | The sulfinyl group directs the approach of the nucleophile to create a new stereocenter. |
| Nazarov Cyclization | Used in enantioselective Knoevenagel condensation/Nazarov cyclization procedures. nih.gov | Enables the synthesis of enantiomerically pure cyclic compounds like indanones. nih.gov |
| Synthesis of Fluorinated Compounds | Diastereoselective reactions with fluorinated substrates. bioorganica.com.ua | Provides access to enantiomerically pure fluorinated amines, amino acids, and oxiranes. bioorganica.com.ua |
| Ligands and Catalysts | The sulfinyl group can coordinate to metals, creating a chiral environment for catalysis. nih.govacs.org | Used in the preparation of a variety of useful chiral compounds. nih.gov |
Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. researchgate.net The cyanomethyl groups in this compound are prime candidates for such transformations. The acidic α-protons facilitate the generation of nucleophilic carbanions, while the nitrile group itself can act as an electrophile or be transformed into other functional groups.
Carbon-Carbon Bond Formation: The deprotonated form of this compound can act as a nucleophile, attacking a wide range of carbon electrophiles. This is a common strategy for extending carbon chains. youtube.com Reactions with alkyl halides, epoxides, and carbonyl compounds can all lead to the formation of new C-C bonds. Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the α-arylation of sulfoxides and nitriles, suggesting that this compound could be coupled with aryl halides to introduce aromatic moieties. organic-chemistry.orgorganic-chemistry.org Radical-mediated reactions, where a cyanomethyl radical is generated and added to alkenes or alkynes, provide another powerful route for C-C bond construction. organic-chemistry.orgmdpi.com
Carbon-Heteroatom Bond Formation: Transition metal-catalyzed reactions are a preferred method for forming bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur. nih.govrsc.org The sulfinyl group itself can be involved in bond formation. For example, activated sulfoxides can react with phenols to form biaryls through a rsc.orgrsc.org-sigmatropic rearrangement. nih.gov The nitrile groups can be hydrolyzed to amides or carboxylic acids, or reduced to amines, which can then participate in C-N bond-forming reactions. nih.govnih.gov Additionally, the sulfur atom can be targeted in reactions. Radical SAM enzymes, for instance, have been shown to catalyze C-S bond formation by reacting directly on a sulfur atom. nih.gov
Table 2: Selected Methods for Bond Formation Relevant to Sulfinyl Nitrile Scaffolds
| Bond Type | Reaction Method | Reactants/Catalysts | Resulting Structure |
|---|---|---|---|
| C-C | Nucleophilic Substitution | Halogenoalkane + Cyanide Nucleophile youtube.com | Extended carbon chain with a nitrile group. |
| C-C | Radical Addition | Alkene + Cyanomethyl Radical mdpi.com | Alkylated nitrile. |
| C-C | Pd-catalyzed α-Arylation | Aryl Halide + Nitrile/Sulfoxide organic-chemistry.orgorganic-chemistry.org | α-Aryl nitrile or sulfoxide. |
| C-N | Reductive Amination | Reduction of nitrile to amine, then reaction with carbonyl. | Substituted amine. |
| C-O | Hydrolysis of Nitrile | Nitrile + Acid/Base | Carboxylic acid or amide. |
| C-S | Reductive Elimination | Palladium Thiolato Complexes uni-muenster.de | Alkenyl/Aryl Sulfides. uni-muenster.de |
Precursor for Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are core structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.govbeilstein-journals.org The two nitrile groups and the reactive methylene (B1212753) carbons make this compound a promising precursor for the synthesis of these valuable compounds. longdom.org Alkenyl nitriles are versatile reagents for constructing complex heterocyclic systems from simple starting materials. longdom.org
The general strategy involves reacting the dinitrile with a bifunctional reagent, leading to cyclization. For example, condensation with hydrazines could potentially yield pyrazoles, while reaction with hydroxylamine (B1172632) could lead to isoxazoles. longdom.org The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a classic method for forming cyclic ketones, which are themselves versatile intermediates for more complex heterocycles. The presence of the sulfinyl group could influence the regioselectivity and stereoselectivity of these cyclization reactions. Visible light-mediated photocatalysis has emerged as a powerful tool for constructing nitrogenous heterocycles, such as indolines and isoquinolinones, from precursors containing nitrile functionalities. beilstein-journals.orgbohrium.com
Synthesis of Aromatic and Heteroaromatic Nitriles
Aromatic and heteroaromatic nitriles are crucial intermediates in the synthesis of fine chemicals, pharmaceuticals, and materials. numberanalytics.comnih.gov While this compound is an aliphatic dinitrile, its functional groups can be incorporated into reactions that build aromatic rings. For instance, it could serve as the C2N component in benzannulation reactions with 1,3-dicarbonyl compounds or enaminones to construct multisubstituted aryl nitriles. researchgate.net
Classic methods like the Sandmeyer and Rosenmund-von Braun reactions are standard for introducing a nitrile group onto a pre-existing aromatic ring. numberanalytics.comnumberanalytics.com However, building the ring itself with the nitrile functionality already present is an efficient strategy. Transition metal-catalyzed reactions, in particular, have revolutionized the synthesis of aromatic nitriles under milder conditions. numberanalytics.comnumberanalytics.com Furthermore, methods for the synthesis of α-aryl and α-heteroaryl nitriles via reductive C-H cyanoalkylation of sulfoxides have been developed, highlighting the synergy between these two functional groups in constructing complex nitrile-containing molecules. globethesis.com
Role in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, saving time, resources, and reducing waste. nih.govorganic-chemistry.org MCRs assemble a product from three or more starting materials in a one-pot process, incorporating most of the atoms from the reactants into the final structure. nih.govacs.org
The structure of this compound, with its multiple reactive sites, is well-suited for participation in such transformations. The two acidic methylene positions can act as nucleophiles, while the nitrile groups can act as electrophiles or participate in cycloadditions. For example, it could act as the active methylene component in a Gewald-type reaction, which combines a carbonyl compound, a cyanoacetic acid derivative, and elemental sulfur to form substituted thiophenes. nih.gov Its bifunctional nature could also enable it to participate in domino or cascade reactions, where an initial reaction at one site triggers a subsequent intramolecular transformation. An example is the cascade radical cyclization of alkynes with acetonitrile (B52724) to build complex benzothiophenes. mdpi.comresearchgate.net Photocatalyzed cascade reactions involving the cyanomethyl radical addition followed by cyclization are also a powerful method for creating diverse heterocyclic compounds. beilstein-journals.orgbeilstein-journals.org
Development of Novel Catalytic Systems Utilizing Sulfinyl Nitrile Scaffolds
The development of new catalysts is crucial for advancing organic synthesis. The unique combination of a chiral sulfinyl group and two nitrile functionalities in this compound suggests its potential as a ligand scaffold for asymmetric catalysis. Chiral sulfinyl compounds are known to be effective ligands in a variety of metal-catalyzed reactions. nih.govnih.gov
The sulfur atom and the nitrogen atoms of the nitrile groups can act as donor atoms, coordinating to a metal center. The chirality at the sulfur atom would create a chiral environment around the metal, which could then induce enantioselectivity in a catalyzed reaction. Such a pincer-type or bidentate ligand could be used in reactions like asymmetric hydrogenations, C-C bond formations, or C-X bond formations. libretexts.org Moreover, the sulfoxide group itself can participate in catalytic cycles. Iron-catalyzed reactions, for instance, have been developed where an Fe-H species initiates a reaction, and the catalyst is regenerated in a cycle that could potentially be supported by a sulfoxide-containing ligand. acs.org The development of catalysts based on this sulfinyl nitrile scaffold could provide new tools for stereoselective synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(Cyanomethyl)sulfinyl]acetonitrile, and how do reaction conditions influence yield?
- Methodology :
- Palladium-assisted deprotonation : Use transition-metal complexes (e.g., Pd-triphos) to stabilize intermediates, enabling milder base conditions (e.g., DBU) for cyanomethylation .
- Sulfinyl group introduction : React cyanomethyl precursors (e.g., 1-(cyanomethyl)indole derivatives) with sulfinylating agents (e.g., thiols followed by oxidation) under inert atmospheres to avoid side reactions .
- Optimization : Vary solvents (acetonitrile, DMF) and temperatures (0–60°C) to balance reactivity and stability. Monitor purity via LC/MS (retention time ~1.30 min) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- LC/MS : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- NMR : Use - and -NMR to resolve sulfinyl (δ ~2.5–3.5 ppm) and cyanomethyl (δ ~3.8–4.2 ppm) groups. Compare with benzimidazole-acetonitrile derivatives for structural analogs .
- IR spectroscopy : Identify sulfinyl (S=O stretch ~1050–1150 cm) and nitrile (C≡N ~2240 cm) functional groups .
Advanced Research Questions
Q. How does coordination with transition metals affect the reactivity and stability of this compound?
- Methodology :
- Metal complexation studies : React the compound with Pd(II) or Ru(II) complexes to form stabilized intermediates. Measure pKa shifts (acidification by >8 units with Pd-triphos) to assess enhanced nucleophilicity .
- Catalytic applications : Test cyanomethyl transfer efficiency in cross-coupling reactions (e.g., with aryl halides). Compare yields with/without metal coordination .
Q. What factors contribute to the hydrolytic instability of this compound, and how can decomposition pathways be mitigated?
- Methodology :
- Accelerated aging tests : Expose the compound to humid environments (40–80% RH) at 25–40°C. Monitor degradation via HPLC and identify byproducts (e.g., cyanide release) .
- Stabilization strategies : Use anhydrous solvents (e.g., THF) and antioxidants (e.g., BHT). Store under nitrogen at −20°C to suppress sulfoxide reduction .
Q. How can conflicting data on sulfinyl-acetonitrile reactivity in different solvents be resolved?
- Methodology :
- Controlled solvent screening : Compare reaction rates in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. Use kinetic studies (UV-Vis monitoring) to quantify nucleophilic attack barriers .
- DFT calculations : Model solvent effects on transition states to rationalize discrepancies (e.g., DMSO stabilizing sulfinyl intermediates) .
Key Research Considerations
- Safety : Handle cyanomethyl derivatives in fume hoods; avoid inhalation/contact (use PPE) .
- Synthetic Reproducibility : Document base strength (e.g., DBU vs. nBuLi) and metal ratios to ensure consistency .
- Data Interpretation : Cross-validate LC/MS and NMR results with computational models (e.g., Gaussian) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
